molecular formula C15H15ClN2O4 B5556710 N-(5-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide

N-(5-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide

Cat. No.: B5556710
M. Wt: 322.74 g/mol
InChI Key: JREKIMVYSIKXNE-UHFFFAOYSA-N
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Description

N-(5-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide, also known as TMB-8, is a chemical compound that has been widely used in scientific research. TMB-8 is a potent inhibitor of intracellular calcium release and has been used to study the role of calcium in various physiological processes.

Scientific Research Applications

Unusual C–H···π Interactions

Research by Saeed and Simpson (2012) on 3,4,5-trimethoxy-N-p-tolylbenzamide, a closely related compound, highlights the importance of unusual C–H···π interactions in its structure. These interactions contribute significantly to the compound's three-dimensional packing, a feature that could be relevant in understanding the physicochemical properties of N-(5-chloro-2-pyridinyl)-3,4,5-trimethoxybenzamide and its applications in material science or drug design (Saeed & Simpson, 2012).

Synthesis and Structural Study

Gálvez et al. (1990) synthesized a series of tropane benzamides, including compounds with structural similarities to this compound. Their study provides insights into the synthesis and structural characteristics of these compounds, potentially informing synthesis strategies for this compound (Gálvez et al., 1990).

Ring Halogenations

Bovonsombat and Mcnelis (1993) explored the ring halogenations of polyalkylbenzenes, a method that could be applied to the synthesis or functionalization of this compound. This research provides a foundation for understanding how halogenation reactions can be used to modify chemical structures, potentially affecting the activity and properties of the target compound (Bovonsombat & Mcnelis, 1993).

Nucleophilic Addition

Lemire et al. (2004) investigated the addition of nucleophiles to 3-substituted pyridinium salts, leading to the synthesis of potent, nonpeptide Substance P antagonists. Although not directly related to this compound, this research provides valuable insights into nucleophilic addition reactions that could influence the development of similar compounds (Lemire et al., 2004).

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3,4,5-trimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-20-11-6-9(7-12(21-2)14(11)22-3)15(19)18-13-5-4-10(16)8-17-13/h4-8H,1-3H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREKIMVYSIKXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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